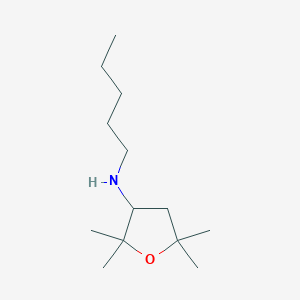

2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine

Description

Overview of Oxolane Derivatives in Organic Chemistry

Substitutions on the oxolane ring can dramatically alter its physical and chemical properties. For instance, the introduction of functional groups can impart specific reactivity or biological activity. The parent compound for the amine , oxolan-3-amine, is a known chemical entity, serving as a basic building block for more complex molecules. nih.govlookchem.com The addition of alkyl groups, such as the four methyl groups in the target compound, can increase lipophilicity and introduce significant steric hindrance, which in turn can influence reaction kinetics and molecular interactions.

Historical Perspectives on Tetrahydrofuran (B95107) and its Alkylated Analogs

Tetrahydrofuran (THF) has a long history as one of the most common polar aprotic solvents in organic chemistry. Its ability to solvate a wide range of compounds and its relative inertness have made it indispensable in reactions involving organometallic reagents, such as Grignard and organolithium compounds. However, a significant drawback of THF and many other ethers is their tendency to form explosive peroxides upon exposure to air and light.

This safety concern has driven research into alkylated analogs. A key example is 2,2,5,5-tetramethyltetrahydrofuran (B83245) (TMTHF), also known as 2,2,5,5-tetramethyloxolane (TMO). wikipedia.orgresearchgate.net The defining feature of TMTHF is the presence of two methyl groups on each carbon atom adjacent to the ether oxygen. This substitution pattern eliminates the alpha-hydrogens, which are susceptible to radical abstraction and subsequent peroxide formation. wikipedia.orgresearchgate.net Consequently, TMTHF is a much safer, non-peroxide-forming alternative to THF, exhibiting similar non-polar solvent properties to toluene. wikipedia.orgresearchgate.net This inherent stability is a critical feature that would be conferred upon derivatives like 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine.

Rationale for Investigating Substituted Oxolan-3-amine Scaffolds

The investigation of substituted oxolan-3-amine scaffolds is driven by the search for novel chemical entities with unique properties for applications in medicinal chemistry and materials science. The amine functional group is a key pharmacophore in a vast number of drugs due to its basicity and ability to form hydrogen bonds and ionic interactions with biological targets.

Combining the amine group with the oxolane ring creates a scaffold with a defined three-dimensional structure and a balance of hydrophilic (amine, ether) and lipophilic (carbon backbone) regions. The specific substitution pattern in this compound suggests a molecule with several points of interest:

Inherent Stability: The tetramethyl substitution pattern provides resistance to peroxide formation, enhancing safety and stability. wikipedia.orgresearchgate.net

Steric Influence: The bulky tetramethyl groups can influence the conformation of the pentylamino side chain and control its approach to potential binding partners or reactants.

Modulated Basicity: The electronic environment of the oxolane ring and the steric hindrance from the adjacent methyl groups could subtly modulate the basicity (pKa) of the secondary amine compared to simpler analogs.

Lipophilicity: The combination of the tetramethyl and pentyl groups would render the molecule significantly more lipophilic than the parent oxolan-3-amine, affecting its solubility and potential for crossing biological membranes.

While this specific compound is not documented, the existence of related complex structures like 3-(2,2,5,5-Tetramethyloxolan-3-yl)pentan-3-amine in chemical databases indicates academic and potentially commercial interest in this class of sterically hindered oxolane amines. nih.gov

Current Research Landscape for Related Amines and Ethers

The current research landscape shows continued interest in novel substituted amines and ethers for various applications. In medicinal chemistry, for example, N-substituted amine scaffolds are constantly being explored for new therapeutic agents. Research into N-(2-arylethyl)quinolin-3-amines has identified promising scaffolds for anti-mycobacterial agents, highlighting how modifications to the amine substituent can lead to potent biological activity. nih.gov

In the realm of materials science and synthetic methodology, the development of novel ethers as solvents continues to be a priority. The push for "green" chemistry has elevated interest in solvents like 2,2,5,5-tetramethyloxolane (TMO) as a safer, and potentially bio-derived, replacement for hazardous hydrocarbon solvents like toluene. researchgate.net Furthermore, research into the synthesis of complex molecules often utilizes sterically demanding amines to control selectivity or to build specific molecular architectures. Studies on adamantane-substituted amines, for instance, explore how bulky substituents affect reactivity and physical properties like thermal stability. strath.ac.uk

Aims and Scope of Academic Inquiry into this compound

Given the absence of existing literature, any academic inquiry into this compound would begin with fundamental questions. The primary aims of such research would be its synthesis, characterization, and the exploration of its potential properties and applications.

The scope of a foundational investigation would likely include:

Synthesis: Developing a reliable and efficient synthetic route. This would likely involve the synthesis of a precursor like 2,2,5,5-tetramethyloxolan-3-one, followed by reductive amination with pentylamine.

Physicochemical Characterization: A comprehensive analysis of its properties would be necessary. This would include determining its melting/boiling point, solubility in various solvents, and its basicity (pKa).

Conformational Analysis: Investigating the three-dimensional structure and preferred conformations of the molecule, paying close attention to the steric interactions between the tetramethyl groups and the N-pentyl chain.

Exploratory Applications: A preliminary assessment of its utility could involve screening for biological activity (e.g., as an antimicrobial or antiviral agent) or evaluating its performance as a ligand in catalysis or as a building block for novel polymers.

The table below outlines the key physicochemical properties that would be the initial focus of such a research program.

| Property | Predicted Characteristic/Rationale |

| Molecular Formula | C13H27NO |

| Molecular Weight | 213.36 g/mol |

| Physical State | Likely a liquid or low-melting solid at room temperature, due to the alkyl chains. |

| Solubility | Expected to be soluble in non-polar organic solvents and poorly soluble in water. |

| Peroxide Formation | Expected to be negligible/absent due to the 2,2,5,5-tetramethyl substitution pattern. wikipedia.orgresearchgate.net |

| Basicity (pKa) | Expected to be a weak base, typical of secondary amines, potentially influenced by steric effects. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

2,2,5,5-tetramethyl-N-pentyloxolan-3-amine |

InChI |

InChI=1S/C13H27NO/c1-6-7-8-9-14-11-10-12(2,3)15-13(11,4)5/h11,14H,6-10H2,1-5H3 |

InChI Key |

OONQEIBGLRZEQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1CC(OC1(C)C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2,2,5,5 Tetramethyl N Pentyloxolan 3 Amine

Retrosynthetic Analysis of the 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine Scaffold

A retrosynthetic analysis of this compound dictates a logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnection point is the carbon-nitrogen bond of the amine, leading back to two key precursors: pentylamine and the corresponding ketone, 2,2,5,5-tetramethyloxolan-3-one. This disconnection is strategically sound as it suggests a forward synthesis involving a reductive amination reaction, a robust and widely utilized transformation in organic synthesis.

Further deconstruction of the 2,2,5,5-tetramethyloxolan-3-one intermediate reveals its own synthetic origins. The oxolane ring can be envisioned as being formed from an open-chain precursor. A logical precursor to the cyclic ketone is a dihydroxy ketone, which upon acid-catalyzed cyclization and dehydration would yield the target oxolane ring. This diol, in turn, can be traced back to simpler starting materials through carbon-carbon bond-forming reactions.

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for this compound hinges on the efficient construction of the 2,2,5,5-tetramethyloxolan-3-one intermediate and its subsequent amination.

The synthesis of the 2,2,5,5-tetramethyloxolane scaffold can be achieved through the cyclodehydration of 2,5-dimethylhexane-2,5-diol. However, to introduce functionality at the 3-position for subsequent amination, a different approach is necessary. A plausible route commences with the synthesis of 2,2,5,5-tetramethyloxolan-3-ol, which can then be oxidized to the corresponding ketone.

While the direct stereoselective synthesis of a substituted 2,2,5,5-tetramethyloxolane ring is not extensively documented, general methodologies for the asymmetric synthesis of substituted tetrahydrofurans can be considered. These include asymmetric dihydroxylation of an appropriate unsaturated precursor followed by cyclization, or the use of chiral catalysts in cycloaddition reactions. For instance, a chiral vinyl sulfoxide (B87167) can undergo a highly diastereoselective Diels-Alder cycloaddition with a substituted furan (B31954), which can then be transformed into a 2,2,5,5-tetrasubstituted tetrahydrofuran (B95107). Although not directly applied to this specific target, such strategies offer a conceptual framework for achieving stereoselectivity.

With the precursor ketone, 2,2,5,5-tetramethyloxolan-3-one, in hand, the introduction of the N-pentyl amine can be effectively achieved through reductive amination. This one-pot reaction involves the condensation of the ketone with pentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical for optimizing the reaction yield and minimizing side reactions. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another effective method for the reduction of the intermediate imine.

Direct asymmetric amination of the cyclic ketone could also be explored to introduce the amine stereoselectively. This can be achieved using chiral catalysts, such as chiral phosphoric acids, which have been shown to catalyze the asymmetric amination of α-substituted cyclic ketones with high enantioselectivity. nih.govacs.org

Furthermore, the principles of atom economy can be maximized by employing catalytic methods, such as catalytic reductive amination, which reduce the amount of waste generated compared to stoichiometric reagents. The development of reusable catalysts would further contribute to a more sustainable synthetic route.

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the key reductive amination step, several parameters can be fine-tuned.

Table 1: Parameters for Optimization of Reductive Amination

| Parameter | Range/Options | Effect on Reaction |

| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Selectivity, reactivity, and functional group tolerance. |

| Solvent | Methanol, Ethanol, Dichloromethane, TMO | Solubilizes reactants and influences reaction rate. |

| Temperature | 0 °C to reflux | Affects reaction kinetics and selectivity. |

| pH | Acidic, neutral, basic | Crucial for imine formation and reducing agent stability. |

| Catalyst (for hydrogenation) | Pd/C, PtO₂, Raney Ni | Activity and selectivity of the reduction. |

A systematic study of these parameters, for instance, using a design of experiments (DoE) approach, would allow for the identification of the optimal conditions for the synthesis.

Catalyst Development for Efficient Synthesis

The development of efficient catalysts is paramount for the synthesis of this compound, particularly for the amination step. While standard hydrogenation catalysts are effective for reductive amination, the development of more active and selective catalysts is an ongoing area of research.

For direct asymmetric amination, the design of novel chiral catalysts is a key focus. Chiral phosphoric acids and organometallic complexes have shown promise in the asymmetric amination of ketones. nih.govacs.orgrsc.org The development of a catalyst specifically tailored for the 2,2,5,5-tetramethyloxolan-3-one substrate could lead to a highly enantioselective synthesis of the target molecule.

Furthermore, research into heterogeneous catalysts for reductive amination offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. The immobilization of homogeneous catalysts on solid supports is a promising strategy in this regard.

Scale-Up Considerations and Methodological Challenges in Production

The transition from laboratory-scale synthesis to the industrial production of this compound presents a unique set of challenges. These challenges are rooted in the compound's specific structural features, namely the sterically hindered tetrasubstituted tetrahydrofuran ring and the secondary amine functionality. A robust and economically viable large-scale synthesis requires careful consideration of reaction pathways, reagent selection, process safety, and purification methods.

A plausible and efficient synthetic strategy for this target molecule involves a two-step process: first, the synthesis of the key intermediate, dihydro-2,2,5,5-tetramethyl-3(2H)-furanone, followed by a direct reductive amination to introduce the N-pentylamino group. The scale-up of this route brings several methodological hurdles to the forefront.

Synthesis of Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone Intermediate

The precursor ketone can be synthesized from 2,5-dimethyl-3-hexyne-2,5-diol (B86746). prepchem.com While effective at the bench scale, the documented procedure utilizing mercuric oxide and sulfuric acid presents significant challenges for large-scale production. prepchem.com

Toxicity and Environmental Concerns: Mercury compounds are highly toxic and pose severe environmental risks. The handling, use, and disposal of mercury-based reagents on an industrial scale are subject to stringent regulations and require specialized infrastructure to prevent contamination and ensure worker safety. This adds considerable cost and complexity to the process.

Reagent Handling: The use of concentrated sulfuric acid requires corrosion-resistant equipment and robust safety protocols to manage its hazardous nature.

Alternative "Greener" Catalysts: A primary challenge in scaling up is the replacement of hazardous reagents with more benign alternatives. Research and development would be necessary to identify a suitable non-mercury catalyst for the hydration of the alkyne and subsequent cyclization. Heterogeneous catalysts would be particularly attractive for industrial applications due to their ease of separation and potential for reuse.

Reductive Amination for N-Pentyl Group Introduction

The conversion of the dihydro-2,2,5,5-tetramethyl-3(2H)-furanone intermediate to the final product via reductive amination with pentylamine is a critical step. youtube.com While a cornerstone of amine synthesis, scaling up this reaction for a sterically hindered substrate requires careful optimization. mdpi.comnih.govrsc.org

Choice of Reducing Agent: The selection of a reducing agent is a critical decision in process scale-up.

Borohydride Reagents: Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are common in lab-scale reductive aminations due to their mildness and selectivity. However, their high cost, stoichiometric nature (generating significant waste), and, in the case of NaBH3CN, the potential release of toxic hydrogen cyanide gas upon acidification, make them less suitable for large-scale production.

Catalytic Hydrogenation: For industrial-scale synthesis, catalytic hydrogenation is often the preferred method due to its atom economy, lower cost, and reduced waste generation. chemrxiv.org Common catalysts include palladium on carbon (Pd/C) or Raney Nickel. This approach, however, introduces its own set of challenges.

Catalytic Hydrogenation Challenges:

Hydrogen Handling and Safety: The use of hydrogen gas under pressure necessitates specialized high-pressure reactors and stringent safety protocols to mitigate the risks of fire and explosion. chemtek.co.in

Catalyst Activity and Deactivation: The sterically hindered nature of the iminium intermediate may require higher catalyst loadings or more active catalysts to achieve a practical reaction rate. Catalyst deactivation over time is also a concern, which can affect process consistency and cost.

Heat Management: Catalytic hydrogenations are often highly exothermic. chemtek.co.in A robust reactor cooling system is essential to control the reaction temperature, prevent thermal runaways, and avoid side reactions. Inadequate heat removal can lead to a dangerous build-up of temperature and pressure.

Catalyst Handling and Recovery: Many hydrogenation catalysts, particularly Pd/C and Raney Nickel, can be pyrophoric when exposed to air after the reaction. chemrxiv.org Careful handling procedures, such as blanketing with an inert gas, are required. Efficient recovery and potential recycling of the precious metal catalyst are also crucial for the economic viability of the process.

Purification and Process Control

The final stage of production, purification, is also impacted by scale-up.

Distillation: Given the likely liquid nature of the final product, large-scale vacuum distillation would be the probable method of purification. This is an energy-intensive process requiring significant capital investment in large-volume distillation columns.

Impurity Profile: Side reactions, exacerbated by the potentially harsh conditions needed to overcome steric hindrance, can lead to a complex mixture of impurities. Identifying these by-products and developing a distillation process that effectively separates them is a non-trivial challenge that requires significant analytical and process development work.

Process Robustness: Ensuring consistent product quality and yield from batch to batch is a paramount challenge in manufacturing. chemtek.co.in This requires precise control over all process parameters, including reagent quality, reaction temperature, pressure, and reaction time. Any variability can lead to out-of-specification material, requiring costly reprocessing or disposal.

The table below summarizes the key challenges and considerations for the scale-up of this compound synthesis.

Table 1: Scale-Up Challenges in the Synthesis of this compound

| Process Step | Laboratory Method | Potential Scale-Up Challenges | Industrial Considerations |

|---|---|---|---|

| Ketone Synthesis | Hydration of 2,5-dimethyl-3-hexyne-2,5-diol using HgO/H₂SO₄ prepchem.com | High toxicity of mercury reagents, environmental disposal issues, handling of corrosive acid. | Development of a heterogeneous, mercury-free catalytic process. Use of corrosion-resistant reactors. |

| Reductive Amination | Reaction with pentylamine and a borohydride reagent (e.g., NaBH₃CN). | High cost of reagents, stoichiometric waste, potential for toxic gas release, slow reaction due to steric hindrance. nih.govrsc.org | Shift to catalytic hydrogenation (e.g., H₂ over Pd/C) for better atom economy and lower cost. chemrxiv.org |

| Hydrogenation | N/A (if using borohydrides) | Management of high-pressure hydrogen, risk of fire/explosion, catalyst pyrophoricity, catalyst recovery. chemtek.co.in | Investment in specialized high-pressure reactors, stringent safety protocols, inert gas handling systems. |

| Thermal Management | Simple heating/cooling baths. | Highly exothermic nature of hydrogenation can lead to thermal runaway if not controlled. chemtek.co.in | High-efficiency reactor cooling systems and careful control of reagent addition rates. |

| Purification | Laboratory-scale distillation or chromatography. | Energy-intensive large-scale vacuum distillation, difficulty in separating structurally similar impurities. | Optimization of distillation parameters, significant capital investment in plant equipment. |

Chemical Reactivity and Mechanistic Investigations of 2,2,5,5 Tetramethyl N Pentyloxolan 3 Amine

Reactivity of the Amine Functionality

The secondary amine group is the primary center of reactivity in 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine. Its behavior is significantly modulated by the steric hindrance imposed by the neighboring gem-dimethyl group on the oxolane ring and the N-pentyl substituent.

Nucleophilic Reactions and Derivatization

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine. However, the significant steric bulk surrounding the nitrogen atom is expected to temper this reactivity.

Acylation: The amine is expected to react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. The reaction rates are likely to be slower than for unhindered secondary amines due to the steric hindrance around the nitrogen, potentially requiring more forcing reaction conditions (e.g., higher temperatures or the use of a catalyst).

Alkylation: Nucleophilic substitution reactions with alkyl halides would lead to the formation of a tertiary amine. This reaction is also anticipated to be sterically hindered. The bulky environment around the nitrogen atom would disfavor the formation of a quaternary ammonium (B1175870) salt through further alkylation.

Reaction with Carbonyls: The amine can undergo nucleophilic addition to aldehydes and ketones to form a carbinolamine intermediate, which can then dehydrate to form an enamine, as the nitrogen is secondary.

Derivatization of the amine functionality is a key method for the synthesis of new molecular entities. Some expected derivatization reactions are outlined below:

| Reagent Class | Product | Expected Reactivity |

| Acid Halides (e.g., Acetyl chloride) | N-acyl-2,2,5,5-tetramethyl-N-pentyloxolan-3-amine (Amide) | Moderate; may require heating or catalyst |

| Alkyl Halides (e.g., Methyl iodide) | Tertiary Amine | Slow due to steric hindrance |

| Aldehydes (e.g., Butyraldehyde) | Enamine | Favorable under dehydrating conditions |

| Isocyanates | Substituted Urea | Generally favorable |

Protonation Equilibria and Basicity Studies

Like other alkylamines, the nitrogen atom's lone pair makes this compound a Brønsted-Lowry base. It will react with acids to form the corresponding ammonium salt. The basicity of an amine is quantified by the pKa of its conjugate acid.

The pKa of the conjugate acid of a typical acyclic secondary amine is around 11. The presence of electron-donating alkyl groups (the pentyl group and the alkyl structure of the oxolane ring) increases the electron density on the nitrogen, which would suggest a strong basicity. However, steric hindrance can affect the solvation of the protonated amine (the ammonium cation), which plays a crucial role in its stability in solution. For many sterically hindered amines, this leads to a slight decrease in basicity compared to their less hindered counterparts in aqueous media. rti.orgresearchgate.netlibretexts.org Therefore, the pKa of protonated this compound is expected to be in the range of 10.5-11.5.

Illustrative pKa Values for Structurally Related Amines:

| Amine | pKa of Conjugate Acid | Key Structural Feature |

| Diethylamine | 10.9 | Unhindered secondary amine |

| Diisopropylamine | 11.05 | Moderately hindered secondary amine |

| 2,2,6,6-Tetramethylpiperidine | 11.05 | Highly hindered cyclic secondary amine |

| Triethylamine | 10.75 | Tertiary amine |

Note: These are typical literature values to provide context.

Chemical Transformations of the Oxolane Ring System

The 2,2,5,5-tetramethyl-substituted tetrahydrofuran (B95107) (oxolane) ring is known to be exceptionally stable. wikipedia.org This stability arises from the lack of α-hydrogens to the ether oxygen, which prevents the formation of explosive peroxides, and the steric protection afforded by the gem-dimethyl groups. researchgate.net

Ring-Opening and Ring-Closing Reactions

Ring-Opening: Tetrahydrofuran itself can undergo ring-opening polymerization under strong acidic conditions. However, the tetramethyl substitution in this compound is expected to make the ring highly resistant to such reactions. The steric bulk of the methyl groups hinders the approach of a nucleophile to the α-carbons, and the electron-donating nature of these groups also electronically disfavors the cleavage of the C-O bonds. Ring-opening would likely require very harsh conditions, such as treatment with a strong Lewis acid in the presence of a nucleophile. nih.gov

Ring-Closing: As this compound is already cyclic, ring-closing reactions are not applicable. The synthesis of the parent 2,2,5,5-tetramethyltetrahydrofuran (B83245) ring is typically achieved through the acid-catalyzed intramolecular cyclization of 2,5-dimethylhexane-2,5-diol. wikipedia.org

Electrophilic and Nucleophilic Attack on the Heterocycle

The oxolane ring in this molecule is generally unreactive towards both electrophiles and nucleophiles under standard conditions. The ether oxygen is a Lewis base, but its ability to coordinate with electrophiles (like Lewis acids) is sterically hindered by the adjacent gem-dimethyl groups. researchgate.net This reduced basicity compared to tetrahydrofuran makes electrophilically-induced ring opening less likely.

Nucleophilic attack on the carbon atoms of the ring is highly improbable due to the lack of any activating electron-withdrawing groups and the high stability of the C-O and C-C single bonds.

Influence of Steric and Electronic Effects from Tetramethyl Substituents

The four methyl groups at the 2- and 5-positions exert a profound influence on the molecule's properties.

Steric Effects:

Shielding of the Amine: The gem-dimethyl group at the C2 position provides significant steric shielding to the adjacent amine at C3, reducing its nucleophilicity and the accessibility of the nitrogen's lone pair.

Conformational Restriction: The bulky tetramethyl groups lock the five-membered ring into a more rigid conformation compared to unsubstituted tetrahydrofuran, which can influence the orientation of the N-pentyl group and the accessibility of the amine.

Electronic Effects:

Inductive Effect: The four methyl groups are electron-donating through induction. This effect increases the electron density at the ether oxygen and throughout the ring system. This donation slightly increases the basicity of the amine, though this effect is often counteracted by steric factors in solution. libretexts.org

Stability of Cationic Intermediates: The electron-donating nature of the alkyl groups would stabilize any potential carbocationic intermediates that might form during a hypothetical (and unlikely) acid-catalyzed ring-opening, but the high activation energy to form such an intermediate from this stable ether makes this pathway unfavorable.

Mechanistic Elucidation of Key Reactions

The mechanistic pathways for reactions involving this compound are largely dictated by the interplay of steric and electronic effects. The bulky tetramethyl-substituted oxolane framework sterically shields the nitrogen atom, influencing the kinetics and thermodynamics of its reactions.

Due to the pronounced steric hindrance around the nitrogen atom, the reaction rates for this compound are expected to be significantly lower than those of less hindered secondary amines. This is a common characteristic of sterically hindered amines, which exhibit slower kinetics in reactions such as nucleophilic substitution and addition. tandfonline.comresearchgate.net

Table 1: Representative Pseudo-First-Order Rate Constants (k₀) for the Reaction of CO₂ with Various Sterically Hindered Amines in Aqueous Solutions at 298 K

| Amine | Concentration (mol/L) | k₀ (s⁻¹) |

| 2-Amino-2-methyl-1-propanol (AMP) | 1.0 | 0.85 |

| Methylaminoethanol (MAE) | 1.0 | 1.20 |

| Ethylaminoethanol (EAE) | 1.0 | 1.15 |

| n-Butylaminoethanol (BAE) | 1.0 | 1.05 |

This table presents data for analogous sterically hindered amines to illustrate the expected range of reactivity. Specific data for this compound is not available.

The identification of transient species such as reaction intermediates and transition states is crucial for a complete mechanistic understanding. For reactions involving amines, spectroscopic techniques and computational modeling are often employed.

In the case of oxidative C(sp³)–H functionalization of tertiary amines, which shares mechanistic similarities with potential reactions of our target molecule, α-amino C(sp³) radicals and iminium cations have been identified as key intermediates using mass spectrometry. rsc.org It is plausible that similar radical or cationic intermediates would be formed during oxidation reactions of this compound.

Computational studies, particularly Density Functional Theory (DFT), are powerful tools for elucidating the geometries and energies of transition states. nih.govresearchgate.net For reactions of sterically hindered amines, the transition states are often characterized by elongated bond distances to accommodate the bulky substituents. researchgate.net For a hypothetical nucleophilic substitution reaction, the transition state would likely feature a partially formed bond between the nitrogen and the electrophile, and a partially broken bond, with the geometry distorted to minimize steric repulsion.

Table 2: Calculated Activation Barriers for H-abstraction from Representative Secondary Amines by H Atom

| Amine | Reaction Site | Activation Barrier (kcal/mol) |

| Dimethylamine | N-H | 10.5 |

| Diethylamine | N-H | 10.2 |

| Di-isopropylamine | N-H | 9.8 |

This table provides computational data for analogous secondary amines to provide context for the expected activation energies. Specific data for this compound is not available. iaea.org

Advanced Structural Elucidation Methodologies Applied to 2,2,5,5 Tetramethyl N Pentyloxolan 3 Amine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of structural organic chemistry, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment and structural confirmation.

The structural framework of this compound consists of a tetramethyl-substituted oxolane (tetrahydrofuran) ring, a secondary amine, and an N-pentyl chain. Each of these components presents characteristic signals in ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom. The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, the expected chemical shifts are predicted based on the influence of adjacent electronegative atoms (oxygen and nitrogen) and alkyl groups.

Two-Dimensional (2D) NMR Spectroscopy: To definitively assign these signals and establish the molecular connectivity, several 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton-proton connectivities within the pentyl chain and the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule, such as linking the pentyl group to the nitrogen and the nitrogen to the oxolane ring.

The following tables present the predicted ¹H and ¹³C NMR data and the key 2D NMR correlations that would be expected for the structural confirmation of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|---|

| H-3 | ~2.8 - 3.0 | m | 1H | H-4 | C-2, C-4, C-5, C-1' |

| H-4 (2H) | ~1.7 - 1.9 | m | 2H | H-3 | C-2, C-3, C-5 |

| N-H | ~1.5 - 2.5 | br s | 1H | H-1' | C-3, C-1' |

| C-2 CH₃ (6H) | ~1.20 | s | 6H | - | C-2, C-3 |

| C-5 CH₃ (6H) | ~1.25 | s | 6H | - | C-4, C-5 |

| H-1' (2H) | ~2.5 - 2.7 | t | 2H | H-2', N-H | C-3, C-2', C-3' |

| H-2' (2H) | ~1.4 - 1.6 | sextet | 2H | H-1', H-3' | C-1', C-3', C-4' |

| H-3' (2H) | ~1.2 - 1.4 | m | 2H | H-2', H-4' | C-1', C-2', C-4', C-5' |

| H-4' (2H) | ~1.2 - 1.4 | m | 2H | H-3', H-5' | C-2', C-3', C-5' |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|

| C-2 | ~80.0 | H-3, H-4, C-2 CH₃ |

| C-3 | ~65.0 | H-4, H-1', C-2 CH₃ |

| C-4 | ~40.0 | H-3, C-5 CH₃ |

| C-5 | ~82.0 | H-4, C-5 CH₃ |

| C-2 CH₃ | ~28.0 | H-3, H-4 |

| C-5 CH₃ | ~29.0 | H-4 |

| C-1' | ~50.0 | H-2', H-3' |

| C-2' | ~30.0 | H-1', H-3', H-4' |

| C-3' | ~29.0 | H-1', H-2', H-4', H-5' |

| C-4' | ~22.5 | H-2', H-3', H-5' |

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope (E) and twist (T) forms. The presence of four bulky methyl groups at the C-2 and C-5 positions significantly influences this conformational preference.

Quantum mechanical calculations and NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe the dominant conformation in solution. nih.gov A 2D NOESY experiment detects through-space interactions between protons that are in close proximity (< 5 Å).

For this compound, key NOESY correlations would be expected between:

The proton at C-3 and the protons of the adjacent methyl groups at C-2.

The protons at C-4 and the protons of the adjacent methyl groups at C-5.

The protons of the N-pentyl group (H-1') and the proton at C-3, which would help define the orientation of the side chain relative to the ring.

The relative intensities of these cross-peaks can provide quantitative distance constraints, which, when combined with computational modeling, allow for the determination of the most stable three-dimensional structure of the molecule in solution. whitman.edu

Mass Spectrometry (MS) for Molecular Structure Verification

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₃H₂₇NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Formula: C₁₃H₂₈NO⁺

Calculated Monoisotopic Mass: 214.2165 u

Observing a signal at this precise m/z value in an HRMS spectrum would provide strong evidence for the proposed elemental composition, confirming that the molecule contains one nitrogen and one oxygen atom.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. rsc.orgresearchgate.net This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible, along with fragmentation initiated by the ring oxygen.

Proposed Key Fragmentation Pathways:

α-Cleavage (Loss of Pentyl Radical): Cleavage of the N-C1' bond results in the loss of a pentyl radical (•C₅H₁₁) and the formation of an iminium ion containing the oxolane ring.

α-Cleavage (Ring Opening): Cleavage of the C3-C4 bond in the ring leads to a ring-opened radical cation.

Cleavage adjacent to Oxygen: Fragmentation can also be initiated by the ether oxygen, leading to the characteristic loss of methyl groups or ring-opening pathways.

The following table outlines the predicted major fragments for this compound in an MS/MS experiment.

Predicted MS/MS Fragmentation Data for [C₁₃H₂₇NO+H]⁺ (m/z 214.2)

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 142.1226 | [C₈H₁₆NO]⁺ | C₅H₁₁• (Pentyl radical) | α-Cleavage at N-C1' bond |

| 198.1852 | [C₁₂H₂₄NO]⁺ | CH₄ (Methane) | Loss of a methyl group from the molecular ion |

| 156.1383 | [C₁₀H₁₈O]⁺• | C₃H₉N (Propylamine fragment) | Ring cleavage and rearrangement |

| 114.1223 | [C₇H₁₆N]⁺ | C₆H₁₁O• | Ring opening followed by cleavage |

Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence and connectivity of the tetramethyl-oxolane ring and the N-pentyl substituent. whitman.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods ideal for functional group identification.

For this compound, the key functional groups are the secondary amine (N-H), the ether (C-O-C), and the aliphatic C-H bonds.

N-H Vibrations: Secondary amines typically show a single, weak-to-medium intensity N-H stretching band in the IR spectrum. hp.gov.in The N-H bending (scissoring) and wagging vibrations also appear at characteristic frequencies.

C-O-C Vibrations: The C-O-C stretching vibration of the ether group in the oxolane ring is expected to produce a strong, characteristic band in the IR spectrum.

C-H Vibrations: The molecule contains numerous sp³-hybridized C-H bonds in the methyl and methylene (B1212753) groups, which will give rise to strong stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. beilstein-journals.org Therefore, the symmetric stretches of the C-C backbone and the C-O-C group would be expected to show strong signals in the Raman spectrum.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3350 | Weak to Medium | Weak |

| C-H Stretch (sp³) | 2850 - 2960 | Strong | Strong |

| N-H Bend | 1550 - 1650 | Medium | Weak |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium | Medium |

| CH₃ Bend (Umbrella) | 1370 - 1390 | Medium | Medium |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong | Medium to Strong |

| C-N Stretch | 1180 - 1250 | Medium | Medium |

By combining the information from IR and Raman spectra, a comprehensive profile of the functional groups present in this compound can be established, providing further corroboration of the structure determined by NMR and MS.

Theoretical and Computational Chemistry Studies of 2,2,5,5 Tetramethyl N Pentyloxolan 3 Amine

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine, at the electronic level. These calculations, often employing Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and electronic characteristics. By solving approximations of the Schrödinger equation, researchers can model the electronic structure and derive a wealth of information without the need for empirical data.

Molecular Orbital Analysis and Electronic Density Distribution

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is crucial for predicting chemical and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The LUMO, on the other hand, would be distributed across the sigma anti-bonding orbitals of the molecule. The electronic density distribution would be highest around the electronegative nitrogen and oxygen atoms, indicating regions of higher electron probability.

Hypothetical Molecular Orbital Data for this compound

| Property | Value (Hartrees) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.235 | -6.395 |

| LUMO Energy | 0.088 | 2.395 |

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP surface would show a region of high negative potential around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. The hydrogen atom attached to the amine group would exhibit a positive potential, making it a potential hydrogen bond donor.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers. By systematically rotating the rotatable bonds of this compound and calculating the potential energy of each conformation, an energy landscape can be mapped. This map reveals the most stable, low-energy conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and its preferred shape in different environments.

Reaction Mechanism Predictions and Energetic Profiles

Hypothetical Reaction Energetics for the Protonation of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Amine + H₃O⁺) | 0.0 |

| Transition State | +5.2 |

In Silico Screening for Interactions with Non-Biological Targets

In silico screening methods, such as molecular docking, can be used to predict the interactions of this compound with various non-biological targets. For example, its potential as a corrosion inhibitor could be assessed by docking the molecule to a metal surface and calculating the binding energy. Similarly, its interaction with synthetic polymers or other materials could be investigated to predict its compatibility or potential as an additive. These computational screening methods allow for the rapid evaluation of a molecule for various material science applications without the need for extensive experimental work.

Derivatization and Analogue Synthesis Based on the 2,2,5,5 Tetramethyl N Pentyloxolan 3 Amine Core Structure

Strategic Modifications of the N-Pentyl Substituent

The secondary amine functionality is the most reactive site in the molecule, making the N-pentyl group a prime target for strategic modifications. These alterations can modulate the compound's lipophilicity, basicity, and potential for intermolecular interactions.

N-Alkylation and Reductive Amination: Direct N-alkylation of the secondary amine with various alkyl halides can introduce new alkyl chains. However, this method can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. nih.govrsc.org A more controlled and widely used alternative is reductive amination. stackexchange.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.org This two-step, one-pot process involves the reaction of the parent amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). stackexchange.commasterorganicchemistry.com This method avoids overalkylation and is highly efficient for generating a wide array of tertiary amines. stackexchange.comnih.gov For instance, reacting 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine with various aldehydes would yield analogues with diverse N-substituents.

Acylation and Sulfonylation: The nucleophilic secondary amine readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. Acylation can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base, to introduce functionalities that can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Sulfonylation, the reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride), yields sulfonamides. expertsmind.comrsc.orgresearchgate.net This transformation is significant as the sulfonamide group is a key pharmacophore in many biologically active compounds. The reaction is typically robust and can be performed under mild conditions, sometimes even solvent-free using microwave irradiation. rsc.org

| Reaction Type | Reagents | Potential Product Structure | Key Features |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone (R'CHO/R'R''CO), NaBH(OAc)₃ | Tertiary amine with new N-substituent | High selectivity, avoids overalkylation, broad substrate scope. stackexchange.comorganic-chemistry.org |

| Acylation | Acyl Chloride (R'COCl), Base (e.g., Et₃N) | N-acyl derivative (amide) | Forms stable amide bond, introduces carbonyl group. |

| Sulfonylation | Sulfonyl Chloride (R'SO₂Cl), Base | N-sulfonyl derivative (sulfonamide) | Creates biologically relevant sulfonamide linkage, high yields. expertsmind.comrsc.org |

Functionalization of the Oxolane Ring

Direct functionalization of the saturated oxolane ring is challenging due to the lack of reactive sites and the steric hindrance imposed by the four methyl groups. The C-H bonds on the ring are generally unreactive. Therefore, synthetic strategies would likely rely on building the oxolane ring from already functionalized precursors.

A plausible approach involves the synthesis of tetrahydrofuran (B95107) derivatives from functionalized diols or through cascade reactions starting from furan (B31954) derivatives. rsc.orgrsc.orgresearchgate.netorganic-chemistry.org For example, a synthetic route could be designed starting with a substituted 1,4-diol, which upon acid-catalyzed cyclization, would yield a functionalized 2,2,5,5-tetramethyloxolane core. Another advanced strategy could involve post-polymerization modification, where an unsaturated polytetrahydrofuran backbone is first synthesized and then functionalized via reactions like thiol-ene "click" chemistry. mdpi.com This would allow the introduction of various side chains (e.g., hydroxyl, carboxyl) onto the polymer backbone, which could then be cleaved to yield monomeric functionalized oxolane units. mdpi.com

Synthesis of Stereoisomeric and Enantiomeric Analogs

The core structure of this compound contains a chiral center at the C3 position of the oxolane ring. Standard synthesis would typically produce a racemic mixture (a 50:50 mixture of both enantiomers). The separation and synthesis of pure stereoisomers are crucial as different enantiomers can exhibit distinct biological activities.

Resolution of Racemic Amines: A common method to separate enantiomers is chemical resolution. libretexts.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (R,R)-tartaric acid or a PEGylated mandelic acid derivative, to form a pair of diastereomeric salts. nih.govpbworks.com Diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pbworks.com Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base. Enzymatic resolution, using enzymes like subtilisin in organic solvents, offers another highly selective method for separating racemic amines. nih.govacs.org

Asymmetric Synthesis: Alternatively, enantiomerically pure analogs can be prepared through asymmetric synthesis. This involves using chiral starting materials, catalysts, or auxiliaries to control the stereochemical outcome of the reaction. For the oxolane core, stereoselective synthesis could involve asymmetric epoxidation followed by ring-opening and cyclization, or metal-catalyzed asymmetric cyclizations of prochiral precursors.

| Method | Description | Typical Reagents/Process | Outcome |

|---|---|---|---|

| Chemical Resolution | Separation of enantiomers via diastereomeric salt formation. libretexts.org | Chiral acid (e.g., tartaric acid), fractional crystallization, basification. pbworks.com | Separated (R) and (S) enantiomers. |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective reaction of one enantiomer. | Lipase or protease (e.g., subtilisin), acylation agent, organic solvent. nih.gov | Separated unreacted enantiomer and acylated enantiomer. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral control. | Chiral catalysts, chiral auxiliaries, or chiral starting materials. | Enantiomerically enriched or pure product. |

Incorporation into Polymeric or Supramolecular Architectures

The amine functionality allows for the integration of the this compound core into larger molecular systems, such as polymers and supramolecular assemblies.

Polymeric Architectures: The molecule can be incorporated into polymer chains to create functional materials. numberanalytics.comnumberanalytics.com This can be achieved by first converting the amine into a polymerizable monomer, for example, by reacting it with acryloyl chloride to form an acrylamide (B121943) derivative, which can then undergo free radical polymerization. numberanalytics.com Alternatively, the amine can act as a chain-terminating agent or be grafted onto an existing polymer backbone. google.com Such amine-functionalized polymers are investigated for various applications, including as matrices in composites, for water treatment, and in biomedical fields. doi.orgmdpi.comresearchgate.netrsc.orgrsc.org The concept of polymer-drug conjugates (PDCs), where a therapeutic agent is covalently attached to a polymer carrier, is a well-established strategy to improve drug delivery. dntb.gov.uaresearchgate.netnumberanalytics.comwikipedia.orgui.ac.id The title compound could potentially be attached to polymers like polyethylene (B3416737) glycol (PEG) or poly(N-(2-hydroxypropyl) methacrylamide) (HPMA). wikipedia.org

Supramolecular Architectures: Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, host-guest interactions) to form organized assemblies. bohrium.comnumberanalytics.com The amine group can act as a hydrogen bond donor and acceptor, and its protonated (ammonium) form can serve as a guest for macrocyclic hosts like crown ethers or cyclodextrins. frontiersin.orgnih.gov By designing bifunctional analogues of the parent compound, where one end binds to a host and the other presents a functional group, it is possible to construct complex, self-assembled supramolecular structures. Lariat ethers, which are crown ethers with side arms, demonstrate how pendant groups can modulate binding and lead to the formation of aggregates like ion channels. tandfonline.com

Design and Synthesis of Spirocyclic Derivatives

Spirocycles are compounds containing two rings connected by a single common atom. The synthesis of spirocyclic derivatives incorporating the oxolane ring of this compound would create conformationally constrained analogues with novel three-dimensional shapes.

The design of such molecules would likely involve intramolecular reactions. A common strategy is to first modify the N-pentyl group by introducing a reactive tether. For example, the N-pentyl group could be replaced with a substituent containing a terminal alkene or alkyne. Subsequent intramolecular cyclization, such as a Paternò–Büchi reaction or a metal-catalyzed spirocyclization, could then form the second ring at a carbon adjacent to the nitrogen or on the oxolane ring itself, if a suitable reactive handle were present. rsc.orgnih.govrsc.org Another approach involves dearomatizing spirocyclizations, where an attached aromatic group is induced to cyclize onto the core structure. rsc.orgmdpi.com Given the structure, a potential route could involve an intramolecular cyclization initiated from the nitrogen atom onto a functionalized side chain, creating a spiro-piperidine or similar heterocyclic system fused at the C3 position of the oxolane.

Exploration of Non Medical Applications and Functional Materials Utilizing 2,2,5,5 Tetramethyl N Pentyloxolan 3 Amine

Applications in Materials Science

There is no available research to suggest the application of 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine in materials science.

Polymer Chemistry (e.g., as monomers, additives, cross-linking agents)

No studies have been found that describe the use of this compound as a monomer, additive, or cross-linking agent in polymer chemistry.

Specialty Solvents and Reaction Media

The properties of this compound as a specialty solvent or a medium for chemical reactions have not been reported in the scientific literature.

Surface Chemistry and Coating Technologies

There is no documented use of this compound in the field of surface chemistry or in the formulation of coating technologies.

Catalysis Research

No research has been published detailing the role of this compound in catalysis research.

Design and Synthesis of Organocatalysts

The design and synthesis of organocatalysts derived from this compound have not been described in any available scientific reports.

Ligand Development for Metal-Catalyzed Reactions

There is no information available on the development or application of this compound as a ligand in metal-catalyzed reactions.

Use in Supported Catalysis Systems

The integration of catalytic species onto solid supports is a cornerstone of green and efficient chemical synthesis. The amine functionality of this compound could serve as an anchoring point for metallic nanoparticles or organometallic complexes. The bulky tetramethyl groups surrounding the oxolane ring may offer a specific steric environment around the catalytic center, potentially influencing the selectivity of catalytic reactions.

For instance, in transition metal-catalyzed reactions, the coordination of the amine to a metal center could be a key step in catalyst immobilization. The steric hindrance provided by the tetramethyl and pentyl groups might prevent catalyst leaching and agglomeration, thereby enhancing the catalyst's stability and recyclability. While direct studies are lacking, research on other cyclic amines in catalysis suggests that such structures can be pivotal in creating well-defined, active, and robust heterogeneous catalysts.

Table 1: Potential Roles in Supported Catalysis

| Feature | Potential Advantage in Supported Catalysis |

|---|---|

| Secondary Amine Group | Anchoring site for metal ions or nanoparticles. |

| Steric Hindrance | May enhance catalyst stability and prevent deactivation. |

Agrochemical Research

In the field of agrochemicals, novel structural motifs are continuously sought to develop new active ingredients or to improve the formulation of existing ones. While there is no evidence to suggest that this compound possesses inherent bioactive properties, its structure could be valuable as a synthetic intermediate or as a non-bioactive component in formulations.

The class of compounds known as Hindered Amine Light Stabilizers (HALS), which are typically derivatives of tetramethylpiperidine, are widely used to protect polymeric materials from degradation by sunlight. wikipedia.org Given the structural similarity of the tetramethyl-substituted heterocyclic amine, it is conceivable that this compound or its derivatives could exhibit light-stabilizing properties. This could be beneficial in agrochemical formulations, such as plastic films for greenhouses or coatings for controlled-release fertilizers, protecting them from UV-induced degradation and extending their service life. wikipedia.orgresearchgate.net

Chemical Process Engineering and Industrial Applications

The unique combination of a sterically hindered amine and a non-polar oxolane ring suggests potential applications in various aspects of chemical process engineering.

Reagents in Organic Synthesis

The secondary amine of this compound can participate in a variety of organic reactions, making it a potential reagent or building block in organic synthesis. For example, it could be used in the synthesis of more complex molecules where the introduction of a bulky, substituted amino group is desired. The synthesis of tertiary amines from secondary amines via N-alkylation is a fundamental transformation in organic chemistry. researchgate.net The steric hindrance around the nitrogen atom may influence the reactivity and selectivity of such reactions.

Separation Technologies and Extraction Processes

Sterically hindered amines have garnered significant interest for their application in gas separation technologies, particularly for the capture of carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S). researchgate.netresearchgate.netacs.orgosti.govosti.gov The steric bulk around the amine nitrogen can modulate the reaction thermodynamics and kinetics with acid gases, potentially leading to lower energy requirements for solvent regeneration compared to conventional amines. The N-pentyloxolan-3-amine moiety, with its significant steric hindrance, could theoretically be incorporated into liquid absorbents or polymeric membranes for selective gas separation. researchgate.net

Table 2: Comparison of Amine Types for Acid Gas Absorption

| Amine Type | Characteristics | Potential Application for this compound |

|---|---|---|

| Primary Amines | High reactivity, high heat of absorption. | - |

| Secondary Amines | Moderate reactivity and heat of absorption. | Could offer a balance between reactivity and regeneration energy. |

| Tertiary Amines | Lower reactivity, lower heat of absorption. | - |

Environmental Chemistry Research

The study of the environmental fate of chemical compounds is crucial for assessing their potential impact. While no specific studies on the environmental degradation of this compound are available, general principles of environmental chemistry can be applied to predict its behavior.

The compound consists of a substituted oxolane (tetrahydrofuran) ring and an N-pentyl amine side chain. Tetrahydrofuran (B95107) itself is a water-miscible solvent, and its degradation pathways have been studied. wikipedia.org However, the extensive methylation on the oxolane ring in the subject compound could significantly alter its biodegradability. The presence of quaternary carbon atoms often increases resistance to microbial degradation.

In the context of industrial waste treatment, if this compound were to be used in industrial processes, its persistence and potential for bioaccumulation would need to be evaluated. Research on the environmental fate of heterocyclic pharmaceuticals, which often contain substituted amine and ether functionalities, indicates that such compounds can be persistent in the environment. researchgate.netmdpi.com Predictive modeling and laboratory studies would be necessary to determine the specific degradation pathways and potential environmental risks associated with this compound. The recent identification of hindered amine light stabilizers as emerging pollutants highlights the importance of understanding the environmental presence of such compounds. nih.gov

Q & A

Q. 1.1. What are the recommended synthetic routes for 2,2,5,5-Tetramethyl-N-pentyloxolan-3-amine?

Synthesis typically involves multi-step reactions, starting with functionalization of the oxolane (tetrahydrofuran) ring. A plausible route includes:

- Step 1 : Alkylation of oxolan-3-amine precursors with 2,2,5,5-tetramethyl groups using methyl halides under basic conditions (e.g., NaH in DMF) .

- Step 2 : N-pentylation via nucleophilic substitution, employing pentyl bromide and a base like K₂CO₃ in ethanol .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures for high purity .

Q. 1.2. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the oxolane ring and pentyl chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution .

- Infrared (IR) Spectroscopy : Detection of amine N–H stretches (~3300 cm⁻¹) and C–O–C ether vibrations (~1120 cm⁻¹) .

Advanced Research Questions

Q. 2.1. How can contradictory data in binding affinity studies for this compound be resolved?

Conflicting results may arise from assay variability (e.g., receptor isoforms, pH conditions). Methodological solutions include:

- Standardized Assays : Replicate experiments using identical buffers (e.g., PBS at pH 7.4) and cell lines .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding poses across studies and identify key interactions (e.g., hydrogen bonding with the oxolane oxygen) .

- Meta-Analysis : Systematic review of literature to isolate variables influencing affinity (e.g., stereochemistry, solvent effects) .

Q. 2.2. What strategies optimize the reaction yield during N-pentylation of the oxolane precursor?

Yield optimization requires:

- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity of the amine group .

- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation .

Q. 2.3. How does the steric hindrance from 2,2,5,5-tetramethyl groups impact biological activity?

The bulky methyl groups may:

- Reduce Membrane Permeability : Assess via parallel artificial membrane permeability assays (PAMPA) .

- Alter Receptor Binding : Compare activity with less-hindered analogs (e.g., 3,3-dimethyl derivatives) using competitive radioligand assays .

- Enhance Metabolic Stability : Evaluate in vitro liver microsomal assays to measure CYP450-mediated degradation .

Methodological Challenges

Q. 3.1. What analytical techniques are suitable for detecting decomposition products during storage?

- Thermogravimetric Analysis (TGA) : Monitors weight loss under controlled heating to identify decomposition thresholds (e.g., >150°C) .

- High-Performance Liquid Chromatography (HPLC) : Paired with UV/Vis or MS detectors to separate and identify degradation byproducts .

- Stability-Indicating Assays : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling .

Q. 3.2. How can researchers address low solubility in aqueous buffers during biological testing?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Data Interpretation and Validation

Q. 4.1. What statistical approaches validate reproducibility in dose-response experiments?

Q. 4.2. How should structural analogs be selected for comparative studies?

- Pharmacophore Mapping : Identify critical moieties (e.g., oxolane ring, pentyl chain) using software like Schrödinger Phase .

- QSAR Models : Quantitative structure-activity relationship analysis to predict activity trends .

Safety and Handling

Q. 5.1. What precautions are necessary for handling this amine compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.